3-Acetyl-4-phenyl-1H-quinolin-2-one

Catalog No.
S2816405
CAS No.
313273-62-0
M.F
C17H13NO2
M. Wt
263.296
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-4-phenyl-1H-quinolin-2-one

CAS Number

313273-62-0

Product Name

3-Acetyl-4-phenyl-1H-quinolin-2-one

IUPAC Name

3-acetyl-4-phenyl-1H-quinolin-2-one

Molecular Formula

C17H13NO2

Molecular Weight

263.296

InChI

InChI=1S/C17H13NO2/c1-11(19)15-16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-17(15)20/h2-10H,1H3,(H,18,20)

InChI Key

UVIFCFBKDKJCFD-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3

Solubility

not available

Synthesis and Characterization:

3-Acetyl-4-phenyl-1H-quinolin-2-one (3-APQ) is a heterocyclic compound synthesized through various methods, including the cyclization of N-phenylaminoacetophenone with formic acid []. Studies have reported its characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, confirming its structure and purity [, ].

Biological Activities:

Research has explored the potential biological activities of 3-APQ, with some studies suggesting:

  • Antimicrobial activity: 3-APQ exhibited moderate antibacterial activity against various gram-positive and gram-negative bacteria [].
  • Anticancer activity: Studies have investigated the potential of 3-APQ derivatives as anticancer agents, with some showing cytotoxicity against cancer cell lines []. However, further research is needed to understand the mechanisms and efficacy of these derivatives.

Limitations and Future Directions:

While initial research suggests potential applications of 3-APQ in various fields, further investigations are necessary:

  • Mechanism of action: Understanding the mechanisms behind the observed biological activities, like antimicrobial or anticancer effects, is crucial for further development.
  • In vivo studies: Most studies have been conducted in vitro, and in vivo studies are needed to evaluate the effectiveness and safety of 3-APQ or its derivatives in living organisms.
  • Optimization and modification: Structural modifications and optimization of 3-APQ may be necessary to improve its potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.

3-Acetyl-4-phenyl-1H-quinolin-2-one is a synthetic compound that belongs to the class of quinoline derivatives, characterized by its unique structure featuring an acetyl group at the 3-position and a phenyl group at the 4-position of the quinoline ring. Its molecular formula is C₁₇H₁₃N₁O₂, with a molecular weight of 263.29 g/mol. This compound exhibits a yellow crystalline appearance and has been studied for its potential biological activities and synthetic applications in medicinal chemistry.

Due to its functional groups. Notably, it can undergo:

  • Friedlander Synthesis: This method involves the condensation of an amino compound with a carbonyl compound, leading to the formation of quinoline derivatives. In one study, 2-amino benzophenone and acetylacetone were reacted under acidic conditions to yield this compound efficiently .
  • Michael Addition: The compound can act as an electrophile in Michael addition reactions, where it reacts with nucleophiles to form new carbon-carbon bonds, enhancing its structural complexity .

Research indicates that 3-acetyl-4-phenyl-1H-quinolin-2-one exhibits diverse biological activities. It has been evaluated for:

  • Anticancer Properties: Some studies have shown that quinoline derivatives possess significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity: The compound has also been investigated for its antibacterial and antifungal properties, demonstrating effectiveness against certain pathogens .

Several synthesis methods have been developed for 3-acetyl-4-phenyl-1H-quinolin-2-one:

  • Friedlander Reaction: A common method involves the reaction of 2-amino benzophenone with acetylacetone in the presence of an acid catalyst, leading to high yields of the desired quinoline derivative .
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave irradiation, allowing for quicker synthesis under controlled conditions .
  • One-Pot Synthesis: Recent advancements have introduced one-pot methods combining multiple steps into a single reaction vessel, improving efficiency and reducing time .

3-Acetyl-4-phenyl-1H-quinolin-2-one has several applications in various fields:

  • Pharmaceutical Development: Its potential anticancer and antimicrobial properties make it a candidate for drug development.
  • Chemical Research: The compound serves as a building block for synthesizing more complex quinoline derivatives used in medicinal chemistry .

Interaction studies have focused on the binding affinity of 3-acetyl-4-phenyl-1H-quinolin-2-one with biological targets such as enzymes and receptors. Molecular docking studies suggest that this compound can interact effectively with specific proteins involved in cancer progression, indicating its potential as a lead compound in drug discovery .

Several compounds share structural similarities with 3-acetyl-4-phenyl-1H-quinolin-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-AcetylquinolineLacks the phenyl group at the 4-positionSimpler structure; less complex interactions
6-ChloroquinolineContains a chlorine substituent at position 6Enhanced reactivity due to electronegative chlorine
4-HydroxyquinolineHydroxyl group at position 4Exhibits different biological activity profiles

The uniqueness of 3-acetyl-4-phenyl-1H-quinolin-2-one lies in its specific arrangement of functional groups, which influences its biological activity and chemical reactivity compared to these similar compounds.

XLogP3

2.4

Dates

Modify: 2023-08-17

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